![molecular formula C21H21NO3 B4265901 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid](/img/structure/B4265901.png)
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid
Overview
Description
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid, also known as DMPQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMPQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid involves the inhibition of various enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration. 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, leading to the inhibition of cancer cell growth. 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurodegenerative diseases, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Biochemical and Physiological Effects:
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In inflammation, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative diseases, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to reduce oxidative stress and inflammation, leading to neuroprotection.
Advantages and Limitations for Lab Experiments
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has several advantages for lab experiments, including its ability to inhibit cancer cell growth, reduce inflammation, and provide neuroprotection. However, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid. One direction is to study the potential of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid in combination with other drugs for cancer treatment. Another direction is to study the potential of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Additionally, further research is needed to determine the optimal dosage and administration of 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid for its potential therapeutic applications.
Scientific Research Applications
3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been studied extensively for its potential applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. In cancer research, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and lung cancer cells. 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, 3,6-dimethyl-2-(4-propoxyphenyl)-4-quinolinecarboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
3,6-dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-11-25-16-8-6-15(7-9-16)20-14(3)19(21(23)24)17-12-13(2)5-10-18(17)22-20/h5-10,12H,4,11H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNOUDVKMPXCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dimethyl-2-(4-propoxyphenyl)quinoline-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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